molecular formula C21H19N3O4S B2605640 N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 881476-43-3

N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No. B2605640
CAS RN: 881476-43-3
M. Wt: 409.46
InChI Key: WNPYGFBILUSOAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

A study on the design, synthesis, and evaluation of dihydrobenzo[cd]indole-6-sulfonamide as TNF-α inhibitors reported the optimization of a previously studied TNF-α inhibitor, EJMC-1 . The most potent compound identified was 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) with an IC50 of 14 μM, which was 2.2-fold stronger than EJMC-1 . Further optimization led to the synthesis of new compounds, the best of which showed an IC50-value of 3 μM in cell assay, which was 14-fold stronger than EJMC-1 .


Molecular Structure Analysis

The molecular structure of “N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is represented by the formula C21H19N3O4S. The compound has a molecular weight of 409.46.


Chemical Reactions Analysis

The compound has been studied for its potential as a TNF-α inhibitor . The study involved the design and synthesis of analogs of 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide, which showed promising results in inhibiting TNF-α .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 409.46 and a molecular formula of C21H19N3O4S. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Sulfonamide Inhibitors and Medicinal Chemistry

Sulfonamides, including N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, are a significant class of synthetic bacteriostatic antibiotics used today for the therapy of bacterial infections and diseases caused by other microorganisms. These compounds have also been utilized as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the treatment of diseases like Alzheimer’s. Recent research has expanded their application to antiviral, anticancer, anti-inflammatory, and other medicinal uses. The development of sulfonamide derivatives has shown that these compounds offer a broad bioactive spectrum after chemical structural modifications, making them valuable in various therapeutic areas.

For example, sulfonamide inhibitors have been investigated for their role in inhibiting tyrosine kinase, HIV protease-1, histone deacetylase 6, protein tyrosine phosphatase 1B, and other enzymes critical in disease progression. These studies demonstrate the potential of sulfonamides in treating conditions such as cancer, glaucoma, inflammation, and dandruff, among others. The ongoing research underscores the importance of sulfonamides as a versatile and valuable class of compounds in drug development and medicinal chemistry. The advancements in sulfonamide-based research suggest that these compounds, including the specific N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, may lead to highly effective drugs and drug candidates for a variety of conditions, highlighting the continued relevance and utility of sulfonamides in modern medicinal applications (Gulcin & Taslimi, 2018); (Carta, Scozzafava, & Supuran, 2012).

Antioxidant Activity and Analytical Methods

Sulfonamide compounds, including derivatives like N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, have been explored for their antioxidant capacities. Techniques such as the ABTS/PP decolorization assay and other antioxidant capacity assays are critical in understanding the reaction pathways and antioxidant capacities of these compounds. The methodologies used to determine the antioxidant activity of sulfonamides and their derivatives provide valuable insights into the therapeutic potential of these compounds in managing oxidative stress-related conditions (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020); (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on “N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” and “N,N-diethyl-3-oxo-2-(pyridine-3-carbonyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonamide”, it’s difficult to provide a detailed explanation of their interaction with their targets.

Biochemical Pathways

Indole derivatives are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities The specific pathways affected by “N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” and “N,N-diethyl-3-oxo-2-(pyridine-3-carbonyl)-2-azatricyclo[631

Result of Action

The molecular and cellular effects of indole derivatives can vary widely depending on the specific compound and its targets The specific effects of “N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” and “N,N-diethyl-3-oxo-2-(pyridine-3-carbonyl)-2-azatricyclo[631

Future Directions

The study on the compound’s potential as a TNF-α inhibitor suggests that 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs could be developed as potent TNF-α inhibitors . The most potent compound identified in the study can be further optimized for its activity and properties . This provides insights into designing small molecule inhibitors directly targeting TNF-α and for protein-protein interaction inhibitor design .

properties

IUPAC Name

N,N-diethyl-2-oxo-1-(pyridine-3-carbonyl)benzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-3-23(4-2)29(27,28)18-11-10-17-19-15(18)8-5-9-16(19)21(26)24(17)20(25)14-7-6-12-22-13-14/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPYGFBILUSOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

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